molecular formula C8H13BrOSi B3020018 4-Bromo-1-trimethylsilylpent-1-yn-3-one CAS No. 2092513-14-7

4-Bromo-1-trimethylsilylpent-1-yn-3-one

Cat. No.: B3020018
CAS No.: 2092513-14-7
M. Wt: 233.18
InChI Key: UWPLRNHEWVZRJC-UHFFFAOYSA-N
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Description

4-Bromo-1-trimethylsilylpent-1-yn-3-one is an organosilicon compound with the molecular formula C8H13BrOSi It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a pent-1-yn-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-trimethylsilylpent-1-yn-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-1-pentyne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: A base, such as sodium hydride (NaH), is often used to deprotonate the alkyne, facilitating the nucleophilic attack on the trimethylsilyl chloride.

    Reaction Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-trimethylsilylpent-1-yn-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

4-Bromo-1-trimethylsilylpent-1-yn-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-trimethylsilylpent-1-yn-3-one involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom and trimethylsilyl group play crucial roles in facilitating these reactions by acting as leaving groups or protecting groups, respectively. The compound’s reactivity is influenced by the electronic and steric effects of these substituents, which can modulate the reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-trimethylsilylbut-1-yn-3-one: Similar structure but with a shorter carbon chain.

    4-Bromo-1-trimethylsilylhex-1-yn-3-one: Similar structure but with a longer carbon chain.

    4-Bromo-1-trimethylsilylphenyl-1-yn-3-one: Similar structure but with an aromatic ring.

Uniqueness

4-Bromo-1-trimethylsilylpent-1-yn-3-one is unique due to its specific combination of a bromine atom, a trimethylsilyl group, and a pent-1-yn-3-one backbone. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-bromo-1-trimethylsilylpent-1-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPLRNHEWVZRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C#C[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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